2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
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Overview
Description
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyrrole ring with a hexahydroimidazo[1,5-a]pyrazinone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyrrole-functionalized monomer. The structure of the monomer can be investigated using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The chemical polymerization of the monomer is often realized using ferric chloride (FeCl3) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical polymerization processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The electrochemical oxidative polymerization of the polymer and its copolymer with 3,4-ethylenedioxythiophene can be achieved via potentiodynamic methods using sodium perchlorate (NaClO4) and lithium perchlorate (LiClO4) as supporting electrolytes in acetonitrile (CH3CN) .
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole ring in the compound is particularly reactive and can participate in electrophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-diones, while reduction reactions can yield various substituted pyrroles .
Scientific Research Applications
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N4O/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18/h1-5,7-8,10,15,17H,6,9,11-12H2 |
InChI Key |
AICSPKHPBCFAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4 |
Origin of Product |
United States |
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